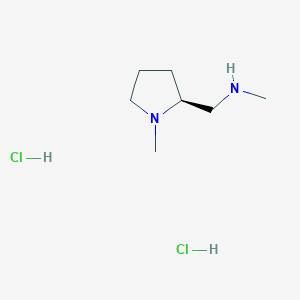

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride

Beschreibung

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2370018-89-4) is a chiral organic compound with the molecular formula C₇H₁₈Cl₂N₂ . It is classified as a pharmaceutical intermediate, commonly used in the synthesis of active pharmaceutical ingredients (APIs) and specialized reagents. The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and an N-methylated methanamine side chain. Its dihydrochloride salt form enhances solubility and stability, making it suitable for industrial applications .

Eigenschaften

IUPAC Name |

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJGCIWTAHNSAU-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can be performed to reduce the compound to simpler amines.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Amides, nitriles.

Reduction Products: Simpler amines.

Substitution Products: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biological studies to understand the role of similar compounds in biological systems.

Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.

Wirkmechanismus

The mechanism by which (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with several pyrrolidine- and piperidine-based derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:

Table 1: Comparative Analysis of Target Compound and Analogues

Key Differences and Implications

Substituent Effects

- Fluorination: The difluoro analogue (CAS 2007919-82-4) introduces electronegative fluorine atoms at the pyrrolidine 4-position, which may enhance metabolic stability but reduce lipophilicity compared to the non-fluorinated target compound .

- Ring System Variations : Replacement of pyrrolidine with piperidine (e.g., CAS 72088-42-7) or addition of tetrahydro-2H-pyran groups alters steric bulk and hydrogen-bonding capacity, influencing receptor binding in API contexts .

Pharmacological and Industrial Relevance

- The target compound’s N-methyl group and dihydrochloride salt optimize solubility for aqueous reaction conditions, critical in large-scale pharmaceutical synthesis .

Hazard Profiles

Market Positioning

- Price Competitiveness : At $0.1/KG , the compound is priced lower than specialized APIs like Pramipexole dihydrochloride (CAS 104632-25-9), which is sold as a 99% pure API but likely at a premium due to its direct therapeutic use .

- Customization : Suppliers emphasize tailored packaging and regulatory compliance (e.g., global shipping certifications), enhancing its appeal in multinational pharmaceutical supply chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.